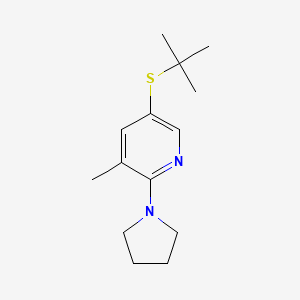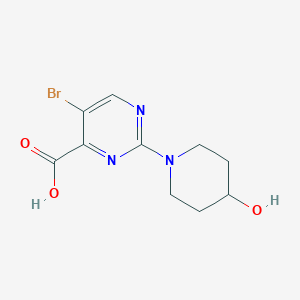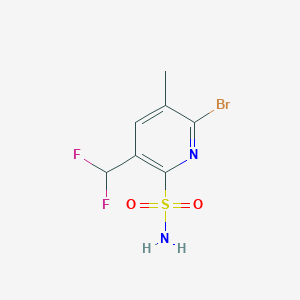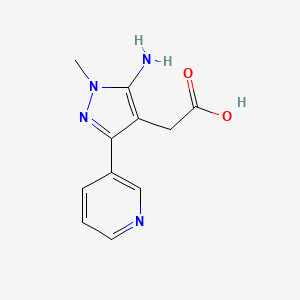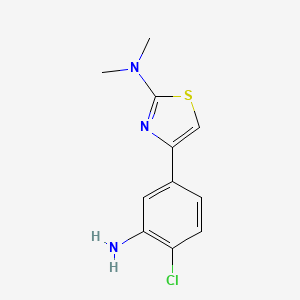
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a brominated dimethylphenoxy group attached to an oxadiazole ring, which is further linked to an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-4,5-dimethylphenol, which is then converted to 2-bromo-4,5-dimethylphenoxyacetic acid.
Formation of Oxadiazole Ring: The phenoxyacetic acid derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring.
Final Product Formation: The oxadiazole intermediate is then reacted with formaldehyde and ammonium chloride to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.
Condensation Reactions: The amine group can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Oxidized products may include oxadiazole derivatives with altered electronic properties.
Reduction: Reduced products may involve the conversion of the oxadiazole ring to other heterocyclic structures.
科学的研究の応用
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and signal transduction, depending on the context of its application.
類似化合物との比較
Similar Compounds
2-Bromo-4,5-dimethylphenol: A precursor in the synthesis of the target compound.
1,4-Dibromo-2,5-dimethylbenzene: Another brominated aromatic compound with different reactivity.
Methyl 2-(2-bromo-4,5-dimethylphenoxy)acetate: A related ester derivative used in similar synthetic applications.
Uniqueness
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine stands out due to its unique combination of a brominated phenoxy group and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H12BrN3O2 |
|---|---|
分子量 |
298.14 g/mol |
IUPAC名 |
5-[(2-bromo-4,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12BrN3O2/c1-6-3-8(12)9(4-7(6)2)16-5-10-14-15-11(13)17-10/h3-4H,5H2,1-2H3,(H2,13,15) |
InChIキー |
UFOBQFTURJCYBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)Br)OCC2=NN=C(O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)
